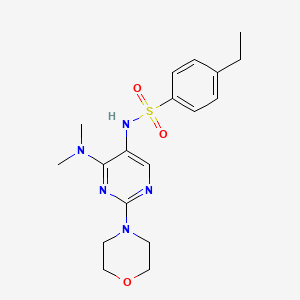
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinyl core substituted with a morpholine and a dimethylamino group, as well as an ethylbenzenesulfonamide moiety. Its intricate structure makes it a subject of interest for researchers exploring new chemical entities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-ethylbenzenesulfonamide and 2-morpholinopyrimidin-5-amine.
Reaction Steps: The key steps involve the formation of an amide bond between the sulfonamide and pyrimidinyl core. This can be achieved through a coupling reaction using reagents like carbodiimides (e.g., DCC, EDC) or activating agents like HATU.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reaction conditions to maintain yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially on the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-CPBA, and various metal catalysts.
Reduction: LiAlH4, NaBH4, and other hydride donors.
Substitution: Strong nucleophiles, polar aprotic solvents, and elevated temperatures.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Various substituted pyrimidines and morpholines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: The compound's unique properties make it valuable in material science and chemical manufacturing.
作用机制
The mechanism by which N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
4-(Dimethylamino)pyrimidinyl derivatives: These compounds share the pyrimidinyl core but differ in their substituents.
Morpholine-substituted pyrimidines: Similar in structure but with variations in the morpholine group.
Ethylbenzenesulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic rings.
Uniqueness: N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-4-ethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
This compound's multifaceted nature makes it a valuable subject for ongoing research and development across various scientific disciplines
属性
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-4-14-5-7-15(8-6-14)27(24,25)21-16-13-19-18(20-17(16)22(2)3)23-9-11-26-12-10-23/h5-8,13,21H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYUJRRNWWYVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














